molecular formula C14H16N2O4S B2615338 2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 924865-46-3

2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B2615338
CAS No.: 924865-46-3
M. Wt: 308.35
InChI Key: XWWBLXNVFPCEKW-UHFFFAOYSA-N
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Description

2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a heterocyclic compound featuring a nicotinic acid backbone linked via a thioether bridge to a 2,5-dioxopyrrolidin-3-yl moiety substituted with an isobutyl group. Its molecular formula is C₁₃H₁₆N₂O₄S, with a molecular weight of 296.34 g/mol (derived from structural analogs in , and 7).

Properties

IUPAC Name

2-[1-(2-methylpropyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-8(2)7-16-11(17)6-10(13(16)18)21-12-9(14(19)20)4-3-5-15-12/h3-5,8,10H,6-7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWBLXNVFPCEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CC(C1=O)SC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves the reaction of nicotinic acid derivatives with 1-isobutyl-2,5-dioxopyrrolidin-3-yl thio compounds. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of the target compound with structurally related derivatives:

Compound Name Substituent on Pyrrolidinone Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hazard Class (GHS)
Target Compound Isobutyl C₁₃H₁₆N₂O₄S 296.34 Thioether, Carboxylic Acid Irritant (Xi)
2-[(2,5-Dioxopyrrolidin-3-yl)thio]nicotinic acid () None (unsubstituted) C₁₀H₈N₂O₄S 252.25 Thioether, Carboxylic Acid Irritant (Xi)
2-((1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid () 4-Ethoxyphenyl C₁₈H₁₆N₂O₅S 372.39 Thioether, Carboxylic Acid Not reported
2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid () o-Tolyl C₁₇H₁₄N₂O₄S 342.37 Thioether, Carboxylic Acid Not reported

Key Observations :

  • Lipophilicity : The isobutyl group in the target compound increases hydrophobicity compared to the unsubstituted analog (C₁₀H₈N₂O₄S, ), which may reduce aqueous solubility but improve membrane permeability .
  • Hazard Profile : All analogs share irritant properties (Xi), necessitating precautions during handling (e.g., gloves, eye protection) .

Biological Activity

2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a pyrrolidine ring, a thiol group, and a nicotinic acid moiety, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for evaluating its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H20N2O4S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This structure includes:

  • Pyrrolidine ring : A five-membered ring that contributes to the compound's reactivity.
  • Thioether linkage : The presence of sulfur enhances the compound's interaction with biological targets.
  • Nicotinic acid moiety : Known for its role in various biological processes, including neurotransmission.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of nicotinic acid have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL . This suggests that the incorporation of isobutyl and dioxopyrrolidine groups may enhance the antimicrobial efficacy of nicotinic acid derivatives.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. Compounds with similar structural features have demonstrated varying degrees of cytotoxicity against human cancer cell lines. For example, derivatives were tested against HeLa and MCF-7 cells, showing IC50 values indicating moderate to high cytotoxicity . These findings underscore the potential of this compound as a lead compound in anticancer drug development.

The proposed mechanism of action for compounds like this compound often involves interaction with specific biological macromolecules. Molecular docking studies suggest that the compound may bind to target proteins involved in cell signaling pathways or microbial resistance mechanisms . This interaction could disrupt normal cellular functions, leading to antimicrobial or anticancer effects.

Research Findings and Case Studies

StudyFindings
Umesha et al. (2009)Identified antimicrobial activity in similar compounds; MIC values ranged from 1.95–15.62 µg/mL against Gram-positive bacteria .
Krogsgaard-Larsen et al. (2015)Explored structure-activity relationships; highlighted the importance of substituents in enhancing bioactivity .
Wang et al. (2008)Demonstrated cytotoxic effects on cancer cell lines; indicated potential for further development .

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